(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine
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Overview
Description
(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the amine via reductive amination using a reducing agent like sodium cyanoborohydride in the presence of an amine source.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(2,4-Difluorophenyl)propan-1-amine
- (2R)-2-(2,6-Difluorophenyl)propan-1-amine
- (2R)-2-(3,5-Difluorophenyl)propan-1-amine
Uniqueness
(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine is unique due to the
Properties
IUPAC Name |
(2R)-2-(2,5-difluoro-4-methylphenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-6-3-10(12)8(4-9(6)11)7(2)5-13/h3-4,7H,5,13H2,1-2H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSFHAUDTUGKIU-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(C)CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1F)[C@@H](C)CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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